tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-(methylsulfonyl)carbamate
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Overview
Description
tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-(methylsulfonyl)carbamate: is a synthetic organic compound that features a tert-butyl group, a benzodioxole moiety, and a methylsulfonyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-(methylsulfonyl)carbamate typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Methylsulfonyl Group: This step often involves the reaction of the benzodioxole intermediate with methylsulfonyl chloride in the presence of a base.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the carbamate or sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-(methylsulfonyl)carbamate:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a drug candidate for various therapeutic areas.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole moiety could be involved in binding interactions, while the sulfonyl and carbamate groups might influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(1,3-benzodioxol-5-ylmethyl)carbamate
- tert-butyl N-(methylsulfonyl)carbamate
- N-(1,3-benzodioxol-5-ylmethyl)-N-(methylsulfonyl)carbamate
Uniqueness
The unique combination of the benzodioxole, sulfonyl, and carbamate groups in tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-(methylsulfonyl)carbamate may confer distinct chemical properties, such as enhanced stability, reactivity, or biological activity, compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-methylsulfonylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c1-14(2,3)21-13(16)15(22(4,17)18)8-10-5-6-11-12(7-10)20-9-19-11/h5-7H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTGAOZXFVJXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC2=C(C=C1)OCO2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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